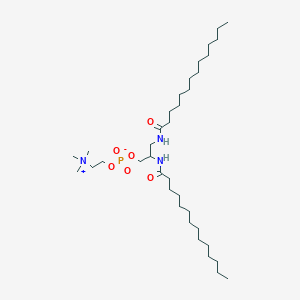
3,3-Dimethylcyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylcyclohexane-1-carbonyl chloride, also known as DMCC, is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120-122°C. DMCC is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylcyclohexane-1-carbonyl chloride involves the formation of a covalent bond with the target molecule. It reacts with the functional group of the target molecule, leading to the formation of a new compound. The reaction is highly specific and occurs under mild conditions, making it suitable for various scientific research applications.
Efectos Bioquímicos Y Fisiológicos
3,3-Dimethylcyclohexane-1-carbonyl chloride does not have any known biochemical or physiological effects. It is used solely as a reagent in various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethylcyclohexane-1-carbonyl chloride has several advantages and limitations when used in laboratory experiments. One advantage is its high yield, which makes it suitable for large-scale synthesis. Another advantage is its high specificity, which ensures the formation of the desired product. However, 3,3-Dimethylcyclohexane-1-carbonyl chloride is highly reactive and can be hazardous if not handled properly. It is also expensive, which limits its use in some laboratory experiments.
Direcciones Futuras
There are several future directions for the use of 3,3-Dimethylcyclohexane-1-carbonyl chloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using 3,3-Dimethylcyclohexane-1-carbonyl chloride as a reagent. Another direction is the investigation of its potential use in other research fields, such as materials science and nanotechnology. Additionally, further research can be conducted to optimize the synthesis method of 3,3-Dimethylcyclohexane-1-carbonyl chloride and improve its yield and specificity.
Conclusion:
In conclusion, 3,3-Dimethylcyclohexane-1-carbonyl chloride is a versatile reagent used in various scientific research applications. Its unique chemical properties make it suitable for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 3,3-Dimethylcyclohexane-1-carbonyl chloride has several advantages and limitations when used in laboratory experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 3,3-Dimethylcyclohexane-1-carbonyl chloride can be achieved through the reaction of 3,3-dimethylcyclohexanone with thionyl chloride. The reaction takes place at room temperature and produces 3,3-Dimethylcyclohexane-1-carbonyl chloride as the final product. This method is widely used in laboratories due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
3,3-Dimethylcyclohexane-1-carbonyl chloride has various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is used as a reagent in the production of various drugs, including antihypertensive agents, antitumor agents, and anti-inflammatory drugs. 3,3-Dimethylcyclohexane-1-carbonyl chloride is also used in the synthesis of insecticides, herbicides, and other agrochemicals.
Propiedades
IUPAC Name |
3,3-dimethylcyclohexane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYJEQYWWQLAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544678 |
Source


|
| Record name | 3,3-Dimethylcyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclohexane-1-carbonyl chloride | |
CAS RN |
102393-47-5 |
Source


|
| Record name | 3,3-Dimethylcyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)






